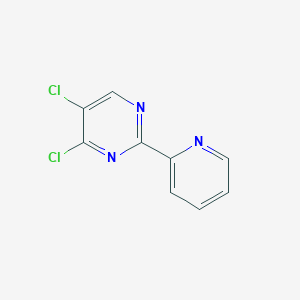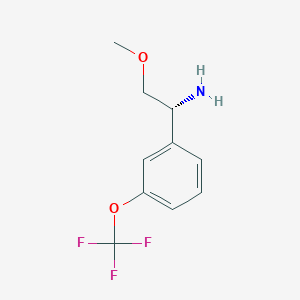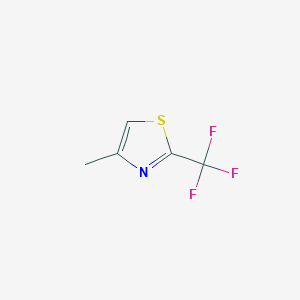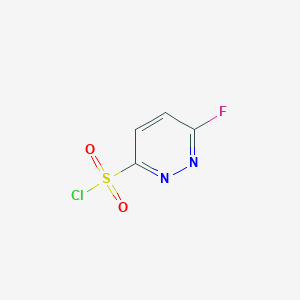
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2-Hydroxypropan-2-yl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boronic alcohols.
科学研究应用
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block for designing biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
4-Pyridineboronic acid: Similar in structure but lacks the hydroxypropan-2-yl group.
4-Pyridinylboronic acid pinacol ester: Contains a pinacol ester group instead of the hydroxypropan-2-yl group.
2-Methylpyridine-4-boronic acid: Has a methyl group instead of the hydroxypropan-2-yl group.
Uniqueness
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications.
属性
分子式 |
C8H12BNO3 |
|---|---|
分子量 |
181.00 g/mol |
IUPAC 名称 |
[2-(2-hydroxypropan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3 |
InChI 键 |
KNTNQMJSIOKMSF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)C(C)(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)




![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)




![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)
